molecular formula C23H23ClN6 B1663226 1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine CAS No. 612523-85-0

1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

Cat. No. B1663226
CAS RN: 612523-85-0
M. Wt: 418.9 g/mol
InChI Key: ODKPRIUYEYROGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazolo[3,4-d]pyrimidine derivative that belongs to the class of selective phosphodiesterase type 5 (PDE5) inhibitors.

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

  • Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidines, related to the chemical , revealed insights into hydrogen bonding in two and three dimensions. These studies contribute to understanding molecular structures and interactions, which are crucial in drug design and material science (Trilleras et al., 2008).

Antitumor Activities

  • Pyrazolo[3,4-d]pyrimidines have been synthesized and tested for antitumor activities. Certain derivatives displayed potent effects against various cancer cell lines, highlighting their potential in cancer treatment (Kandeel et al., 2012).

Herbicidal Potential

  • Synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated herbicidal activity, indicating potential applications in agriculture (Luo et al., 2017).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives with pyrazolo[3,4-d]pyrimidine structures showed promising results as antimicrobial and anticancer agents. This suggests their application in medical treatments against various infections and cancers (Hafez et al., 2016).

Inhibition of Enterovirus Replication

  • Pyrazolo[3,4-d]pyrimidines were found to be effective inhibitors of enterovirus replication, particularly coxsackieviruses, at nanomolar concentrations. This indicates a potential role in antiviral therapies (Chern et al., 2004).

properties

CAS RN

612523-85-0

Product Name

1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

Molecular Formula

C23H23ClN6

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6/c1-17-4-2-3-5-21(17)28-10-12-29(13-11-28)22-20-14-27-30(23(20)26-16-25-22)15-18-6-8-19(24)9-7-18/h2-9,14,16H,10-13,15H2,1H3

InChI Key

ODKPRIUYEYROGE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

synonyms

1-(4-Chlorobenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;  ML-144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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